(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of complex molecules like "(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone" typically involves multi-step reactions, starting from simpler structures such as arylpiperazines. These processes can include N-dealkylation, cyclization, and functional group transformations, employing various catalysts and conditions to achieve the desired molecular architecture. For example, Rossi et al. (2014) discuss palladium-catalyzed direct C–H arylation as a method for synthesizing multiply arylated heteroarenes, which could be applicable for constructing the complex framework of the target compound (Rossi*, R., Bellina, F., Lessi, M., Manzini, C., & Perego, L., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, including piperazine, piperidine, and pyrazolo[1,5-a]pyrazinyl moieties, often leading to a rigid framework that can interact with biological targets. Techniques such as NMR spectroscopy and X-ray crystallography are pivotal in determining the precise spatial arrangement of atoms within the molecule, which is crucial for understanding its potential interactions and reactivity. Pazderski and Abramov (2023) provide insights into the structural analysis of palladium-cyclometallated compounds, which could offer parallels in analyzing the target compound's structure (Pazderski, L., & Abramov, P., 2023).
Chemical Reactions and Properties
Compounds featuring benzylpiperazine and pyrazolopyrazine structures are known for their ability to undergo various chemical reactions, including substitutions, oxidations, and reductions. These reactions can significantly alter the compound's chemical properties and, by extension, its biological activities. Caccia (2007) discusses the metabolism and disposition of arylpiperazine derivatives, shedding light on their potential chemical transformations in biological settings (Caccia, S., 2007).
properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N6O/c36-29(34-19-17-32(18-20-34)22-23-7-3-1-4-8-23)25-11-14-33(15-12-25)28-27-21-26(24-9-5-2-6-10-24)31-35(27)16-13-30-28/h1-10,13,16,21,25H,11-12,14-15,17-20,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZYUGZKLMXMPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=NC=CN5C4=CC(=N5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzylpiperazin-1-yl)(1-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl)methanone |
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